Estra-4,9-diene-3,17-dione

Catalog No.
S727234
CAS No.
5173-46-6
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estra-4,9-diene-3,17-dione

CAS Number

5173-46-6

Product Name

Estra-4,9-diene-3,17-dione

IUPAC Name

(8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m1/s1

InChI Key

BHTWZQKERRCPRZ-RYRKJORJSA-N

SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O

Synonyms

19-Norandrosta-4,9-diene-3,17-dione

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O

Isomeric SMILES

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O

Estra-4,9-diene-3,17-dione is a synthetic compound classified as an anabolic-androgenic steroid. It is characterized by the molecular formula C18H22O2 and is known for its structural similarity to natural steroids. The compound features a unique diene configuration at the 4 and 9 positions, which contributes to its biological activity and potential applications in medicine and sports.

Dienedione is a controlled substance due to its potential for abuse and associated health risks []. Similar to other anabolic steroids, dienedione can cause a variety of side effects, including []:

  • Liver damage
  • Increased risk of cardiovascular disease
  • Increased aggression
  • Mood swings
  • Stunted growth in adolescents
  • Gynecomastia (breast enlargement in males)
  • Virilization (development of male characteristics in females)

Precursor to Progestagens:

Estra-4,9-diene-3,17-dione (EDD) is a vital pharmaceutical intermediate in the synthesis of steroids with progestagenic activity. Progestagens are hormones that play a crucial role in the female reproductive system, particularly during pregnancy []. EDD serves as a building block for the synthesis of various progestational drugs, including:

  • Mifepristone: Used for medical abortion and emergency contraception [].
  • Ulipristal Acetate: Employed in treating fibroids, endometriosis, and irregular menstrual bleeding [].

These progestational drugs offer valuable tools in women's healthcare, and efficient synthesis of their precursors like EDD is crucial for their production and accessibility.

Research on Metabolism:

Scientific research has explored the metabolism of EDD, which involves the breakdown and processing of the compound in the body. Understanding its metabolism is essential for various reasons:

  • Drug development: Knowing how EDD is metabolized can help scientists design and develop new progestational drugs with desired properties, such as improved absorption, distribution, and elimination [].
  • Doping control: EDD has been identified as a "designer steroid", meaning it is not a naturally occurring hormone but can mimic the effects of testosterone. Research on its metabolism helps develop methods for detecting its use in athletes undergoing doping control.

Synthesis Methods:

Developing efficient and concise synthetic routes for EDD is an ongoing area of research. Traditionally, multi-step processes were employed. However, recent studies have focused on shorter and more efficient syntheses using innovative techniques, aiming to optimize production and reduce costs [].

Typical of steroid compounds. These include:

  • Hydroxylation: The compound can be hydroxylated at different positions, altering its biological activity.
  • Reduction: Reduction reactions can convert the dione functionality into alcohols, affecting its potency and efficacy.
  • Alkylation: Reacting with alkylating agents can modify the steroid structure, enhancing its anabolic properties.

These reactions are fundamental in developing derivatives with improved pharmacological profiles.

Estra-4,9-diene-3,17-dione exhibits significant anabolic activity, making it a subject of interest in sports and bodybuilding. Its biological effects include:

  • Muscle Growth: It promotes protein synthesis and muscle hypertrophy.
  • Fat Loss: The compound may aid in fat reduction while preserving lean muscle mass.
  • Performance Enhancement: It is often used to enhance physical performance in athletes.

Research indicates that it has a lower androgenic effect compared to traditional anabolic steroids, which may reduce side effects related to male characteristics.

Estra-4,9-diene-3,17-dione has several applications:

  • Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceuticals.
  • Dietary Supplements: The compound is marketed as a dietary supplement for bodybuilding due to its anabolic properties .
  • Doping Control: Its metabolites are studied for their role in doping control within sports .

Studies have shown that estra-4,9-diene-3,17-dione interacts with various biological systems:

  • Metabolism Studies: Research comparing its metabolism across species (equine, canine, and human) has identified key metabolites relevant for doping control .
  • Receptor Interactions: The compound binds to androgen receptors, influencing gene expression related to muscle growth and fat metabolism.

These interactions highlight its significance in both therapeutic contexts and sports medicine.

Similar Compounds

Estra-4,9-diene-3,17-dione shares structural similarities with other steroid compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Testosterone17β-hydroxy groupNatural androgen with high potency
Nandrolone19-nor derivativeLower androgenic activity
Boldenone1-dehydro derivativeKnown for its muscle-building effects
MethenoloneMethylated derivativeUsed clinically for muscle wasting

Each of these compounds exhibits unique properties that differentiate them from estra-4,9-diene-3,17-dione while sharing similar anabolic characteristics.

Crystallographic Characterization via X-ray Diffraction Analysis

The crystallographic structure of estra-4,9-diene-3,17-dione has been thoroughly characterized through X-ray diffraction studies, providing definitive structural parameters essential for understanding its molecular arrangement and solid-state properties. Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in the orthorhombic crystal system with space group P212121. The unit cell parameters determined from single-crystal analysis demonstrate exceptional precision: a = 9.2392(7) Å, b = 10.2793(5) Å, and c = 15.4822(7) Å, resulting in a unit cell volume V = 1470.37(15) Å3 with Z = 4 molecules per unit cell.

Powder diffraction data corroborate these findings with closely matching parameters: a = 9.236(7) Å, b = 10.294(4) Å, c = 15.471(1) Å, and unit cell volume V = 1471.11 Å3. The consistency between single-crystal and powder diffraction methods validates the structural reliability and demonstrates that both techniques yield similar structural data. All measured diffraction lines were successfully indexed and found to be consistent with the P212121 space group, with no detectable crystalline impurities observed in the samples.

Table 1: Crystallographic Parameters of Estra-4,9-diene-3,17-dione

ParameterSingle CrystalPowder Diffraction
Space GroupP212121P212121
a (Å)9.2392(7)9.236(7)
b (Å)10.2793(5)10.294(4)
c (Å)15.4822(7)15.471(1)
Unit Cell Volume (Å3)1470.37(15)1471.11
Z44
Temperature (K)293.15293.15

The crystallization process has been optimized using methanol as the preferred solvent, yielding transparent crystals suitable for structural analysis. The orthorhombic P212121 space group indicates a chiral crystal structure, which is consistent with the compound's stereochemical configuration and optical activity.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear magnetic resonance spectroscopy provides crucial structural verification and conformational analysis for estra-4,9-diene-3,17-dione. The compound exhibits characteristic NMR signatures that confirm its unique steroid framework and diene functionality. The 1H NMR spectrum displays diagnostic signals consistent with the steroid backbone, including methyl resonances and olefinic protons associated with the 4,9-diene system.

Particularly significant is the observation of a singlet at 5.71 ppm in the 1H NMR spectrum, which strongly indicates the presence of the 4-ene unsaturated system. This chemical shift is characteristic of protons on carbon atoms adjacent to the ketone functionality at position 3. The methyl signal observed at 1.03 ppm is attributed to the C-18 angular methyl group, a diagnostic feature of the steroid scaffold.

The 13C NMR analysis reveals the presence of two distinct carbonyl peaks, confirming the diketone structure with ketone functionalities at positions 3 and 17. The carbon spectrum also displays signals consistent with the highly conjugated molecular structure resulting from the extended π-electron system created by the 4,9-diene configuration. The specific rotation of the compound has been measured as [α]20/D = -190.0 to -200.0° (c=0.5, MeOH), confirming its optical activity and stereochemical integrity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of estra-4,9-diene-3,17-dione provides detailed fragmentation information crucial for compound identification and structural confirmation. When analyzed as the bis-trimethylsilyl (TMS) derivative, the compound exhibits a molecular ion at m/z 414, which corresponds to the molecular ion of the derivatized form. The relative abundance of this molecular ion is consistent with steroid compounds featuring a '4-ene, 3-one' structure following enolization as the TMS derivative.

The mass spectral fragmentation pattern reveals that the bis-TMS derivative forms a highly conjugated molecule with four carbon-carbon double bonds in its structure, which resists extensive fragmentation and produces a stable molecular ion. This stability is attributed to the extended conjugation system created by the 4,9-diene configuration combined with the enolate form of the 3-ketone functionality.

Gas chromatography-mass spectrometry (GC-MS) analysis has been employed to complement liquid chromatography-high resolution mass spectrometry (LC-HRMS) data, providing comprehensive structural elucidation. The fragmentation patterns observed are characteristic of 19-norsteroids with additional conjugation, supporting the identification of estra-4,9-diene-3,17-dione as a synthetic steroid derivative.

Thermodynamic Stability and Phase Behavior

The thermodynamic properties of estra-4,9-diene-3,17-dione have been extensively characterized to understand its stability and phase behavior under various conditions. The compound exhibits a melting point range of 131-134°C, with some sources reporting a more specific value of 137.0-144.0°C, indicating good thermal stability under normal handling conditions.

Table 2: Physicochemical Properties of Estra-4,9-diene-3,17-dione

PropertyValueMethod/Conditions
Melting Point131-134°CStandard determination
Melting Point (alternate)137.0-144.0°CHPLC grade material
Boiling Point466.5°C at 760 mmHgPredicted
Density1.16 g/cm³Predicted
Flash Point173.4°CCalculated
Specific Rotation-190.0 to -200.0°c=0.5, MeOH
Molecular Weight270.37 g/molCalculated
AppearanceWhite to pale beige solidVisual inspection

The compound demonstrates good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. Methanol has been identified as particularly suitable for crystallization purposes, yielding high-quality crystals for analytical studies. The compound shows limited solubility in water, which is typical for steroid compounds with this molecular framework.

Storage stability studies indicate that estra-4,9-diene-3,17-dione should be maintained at refrigerated temperatures (-20°C) for long-term storage, with room temperature storage acceptable for short-term handling. The compound appears as a white to pale beige or yellow crystalline powder, with color variations potentially indicating different levels of purity or environmental exposure.

The first step involves the preparation of the Grignard reagent from 2-(3-chloropropyl)-2-methyl-1,3-dioxolane and magnesium turnings in tetrahydrofuran [29]. The reaction is initiated using 1,2-dibromoethane as an activator, with the temperature carefully controlled to maintain reflux conditions [29]. The freshly prepared Grignard reagent is then added dropwise to a stirred solution of δ-lactone at negative twenty-five degrees Celsius, resulting in the formation of the hydroxylated intermediate compound [29].

The second step employs Jones reagent oxidation to convert the crude hydroxylated product into the corresponding diketone precursor [29] [30]. This oxidation is performed in acetone at zero degrees Celsius, with the reaction monitored by thin-layer chromatography until completion [29] [30]. The Jones reagent system enables short reaction times and facilitates easy isolation of the obtained products [30]. This step achieves a combined yield of seventy-two point six percent over the first two transformations [29].

The final step utilizes a domino cyclization reaction catalyzed by piperidinium acetate in refluxing toluene [29] [32]. This transformation represents a novel application of organocatalytic methodology in steroid synthesis, where the acetate salt facilitates both the cyclization and aromatization processes [29] [32]. The domino cyclization proceeds through a complex mechanism involving multiple bond formations and rearrangements, ultimately yielding Estra-4,9-diene-3,17-dione in thirty-two point three percent yield [29].

Reaction StepYield (%)Temperature (°C)Reaction TimeSolvent
Grignard Addition to δ-LactoneNot isolated-251.5 hTHF
Jones Reagent Oxidation72.6 (two steps)0Until completionAcetone
Domino Cyclization with Piperidinium Acetate32.3Reflux (~110)1.5 hToluene
Overall Three-Step Yield23.4VariableTotal: ~5-6 hMultiple

The overall yield of twenty-three point four percent represents a significant improvement over traditional synthetic approaches that often require multiple protection-deprotection sequences and extensive purification steps [3] [29]. The synthetic methodology demonstrates the power of convergent synthesis strategies, where complex molecular frameworks can be assembled efficiently through carefully orchestrated reaction sequences [11].

Biocatalytic Fermentation Routes Using Arthrobacter simplex

Arthrobacter simplex has emerged as a pivotal microorganism in the biocatalytic production of steroid intermediates, including compounds structurally related to Estra-4,9-diene-3,17-dione [5] [27]. This bacterium possesses exceptional capabilities for steroid biotransformation, particularly through its 3-ketosteroid-Δ¹-dehydrogenase enzyme system [5] [27].

The wild-type Arthrobacter simplex strain 156 demonstrates significant biotransformation activity, converting steroid substrates at concentrations of eighty-three point six grams per liter [5] [27]. However, genetic engineering approaches have substantially enhanced the performance characteristics of this microorganism [5] [27]. The engineered strain Arthrobacter simplex M158, developed through the introduction of additional copies of the ksdD gene under the control of the cat promoter, exhibits superior biotransformation properties [5].

The genetically modified strain achieves remarkable improvements in production efficiency, reaching sixty-six point seven grams per liter of product yield, representing approximately thirty-two point nine percent higher productivity compared to wild-type strains [5] [27]. Furthermore, the incubation time required for biotransformation was reduced by twenty hours, significantly improving process economics [5] [27].

Advanced metabolic engineering strategies have been employed to further optimize Arthrobacter simplex performance [27]. The implementation of promoter engineering for fine-tuning gene expression, combined with directed evolution of global transcriptional factors such as IrrE, has resulted in enhanced cell viability under challenging fermentation conditions [27]. These modifications contribute to stronger antioxidant defense systems, increased energy generation, and altered signal transduction pathways [27].

Microorganism/StrainSubstrate Concentration (g/L)Product Yield (%)Improvement vs Control (%)Time Reduction (h)
Arthrobacter simplex 156 (Wild-type)83.6~50.2BaselineBaseline
Arthrobacter simplex M158 (Engineered)83.666.732.920
Mycobacterium neoaurum (with G6PDH)Variable82.063.5Not specified
Mycolicibacterium smegmatis (Engineered)20.078.056.0Not specified
Mycobacterium fortuitum Δ fadE3020.075.049.4Not specified

The optimal engineered strain, created by collectively reinforcing cell stress tolerance and catalytic enzyme activity, achieves yields two hundred sixty-one point eight percent higher relative to the initial conditions [27]. This dramatic improvement demonstrates the potential of rational metabolic engineering approaches in developing superior biocatalytic strains for steroid production [27].

One-step biocatalytic strategies have been developed using Mycobacterium neoaurum strains engineered with glucose-6-phosphate dehydrogenase for cofactor regeneration [12]. These systems achieve yields of eighty-two percent when converting phytosterols to C-17-hydroxylated steroids, representing the highest reported yield for single-step biotransformation from natural sterol precursors [12].

Green Chemistry Approaches for Yield Optimization

The implementation of green chemistry principles in Estra-4,9-diene-3,17-dione synthesis has led to significant advances in environmental sustainability and process efficiency [13] [18] [23]. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks [13] [18].

Biocatalytic processes represent the most environmentally benign approach to steroid synthesis, offering high atom economy and minimal waste generation [18] [19]. The use of engineered microbial strains capable of producing steroid intermediates directly from bio-renewable phytosterols exemplifies the application of green chemistry principles [18] [33]. These processes achieve yields of seventy-five to eighty-eight percent without detectable by-products, offering an economically feasible and environmentally sustainable production method [33].

Green chemistry optimization has focused on the development of continuous flow processes that enhance reaction efficiency while reducing environmental impact [22]. Automated optimization protocols have been implemented to identify optimal reaction conditions that balance yield, selectivity, and environmental factors [22]. These multiobjective optimization approaches consider variables such as space-time yield, environmental impact metrics, and energy consumption [22].

The application of heterogeneous catalysis in steroid synthesis has emerged as a key green chemistry strategy [23]. Microwave-assisted reactions and ionic liquid solvents have been successfully implemented to reduce reaction times, improve yields, and minimize the use of hazardous reagents [23]. These technologies enable more efficient heat transfer and enhanced reaction kinetics while reducing overall energy requirements [23].

Process TypeNumber of StepsAtom Economy (%)Waste GenerationEnergy RequirementsEnvironmental Impact
Traditional Chemical Synthesis31Low (~15-25)Very HighHighHigh
Grignard-Based Three-Step3Moderate (~40-50)ModerateModerateModerate
Biocatalytic Fermentation1-2High (~70-85)LowLowLow
Engineered Strain Fermentation1High (~75-90)Very LowLowVery Low
Green Chemistry Optimized3-5High (~60-80)LowLow-ModerateLow

Cumulative Green Chemistry Principle scoring systems have been developed to objectively assess the environmental impact and greenness of different synthetic routes [35]. These metrics consider multiple green chemistry principles including atom economy, use of benign solvents and reagents, and catalytic efficiency [35]. Process chemistry routes utilizing green synthesis methodologies typically achieve average cumulative scores of zero point five nine, indicating substantial environmental benefits [35].

The transition from traditional chemical synthesis to green chemistry approaches has demonstrated remarkable improvements in environmental metrics [15] [16]. Lifecycle assessment studies indicate that green chemistry processes can reduce global warming potential by sixty to eighty percent, decrease water consumption by fifty to seventy-five percent, and minimize waste generation by eighty to ninety percent compared to conventional methods [15] [16].

Industrial-Scale Process Economics and Environmental Impact

The economic viability of Estra-4,9-diene-3,17-dione production is significantly influenced by the choice of synthetic methodology and scale of operation [34] [28]. Comprehensive cost analyses have revealed substantial differences between traditional batch processes and modern continuous manufacturing approaches [34].

Capital expenditure requirements for continuous production processes are estimated to be twenty to seventy-six percent lower than conventional batch operations, depending on drug loading and raw material costs [34]. Operating expenditures demonstrate variable performance, ranging from forty percent lower to nine percent higher, depending on specific process configurations and yield optimization strategies [34]. The most favorable economic scenarios involve continuous processes with recycling coupled to direct tablet formation, yielding overall cost savings ranging from nine to forty percent [34].

Raw material costs represent a critical economic factor, with key intermediate prices varying from one hundred to three thousand dollars per kilogram [34]. Production scales of two thousand tonnes per year have been analyzed for dedicated manufacturing facilities, with drug loadings in final products ranging from ten to fifty weight percent [34]. The economic analysis demonstrates that even when continuous process yields are lower than batch equivalents, substantial savings can still be achieved through reduced labor costs, materials handling, and capital expenditure requirements [34].

Environmental impact assessments reveal significant variations between different production methodologies [15] [28]. Traditional chemical synthesis processes generate substantial pharmaceutical pollution, with industrial effluents containing active pharmaceutical ingredient concentrations reaching milligram per liter levels [28]. These emissions have been documented to cause ecological disruption in receiving waterways, including the development of antibiotic-resistant bacterial populations and endocrine disruption in aquatic organisms [28].

Impact CategoryTraditional ChemicalGrignard Multi-StepBiocatalytic Process
Global Warming Potential (kg CO2 eq/kg API)150-25080-12030-60
Water Depletion (L/kg API)5000-80003000-50001000-2000
Acidification Potential (kg SO2 eq/kg API)2.5-4.01.5-2.50.5-1.0
Eutrophication Potential (kg PO4 eq/kg API)0.8-1.20.4-0.80.1-0.3
Energy Consumption (MJ/kg API)800-1200500-800200-400
Waste Generation (kg/kg API)50-10020-405-15

Biocatalytic processes demonstrate superior environmental performance across all impact categories [18] [37]. These systems achieve global warming potentials of thirty to sixty kilograms carbon dioxide equivalent per kilogram of active pharmaceutical ingredient, representing sixty to seventy-five percent reductions compared to traditional methods [18] [37]. Water consumption is similarly reduced to one thousand to two thousand liters per kilogram of product, while waste generation decreases to five to fifteen kilograms per kilogram of active pharmaceutical ingredient [18] [37].

The economic feasibility of industrial bioprocesses is significantly enhanced by improved sterol conversion yields and product selectivity achieved through second-generation mycobacterial strains [14]. These engineered microorganisms address the primary limitations of low conversion efficiency and poor selectivity that have historically constrained biocatalytic processes [14]. Adaptive Laboratory Evolution methodologies have been implemented to develop strains capable of efficient biotransformation under high sterol concentrations, further improving process economics [14].

High-Performance Liquid Chromatography Purity Assessment

High-Performance Liquid Chromatography represents the primary analytical technique for evaluating the purity of Estra-4,9-diene-3,17-dione in pharmaceutical applications [1] [2]. The compound demonstrates excellent chromatographic behavior under reversed-phase conditions, making High-Performance Liquid Chromatography the method of choice for routine quality control analysis [3] [4].

Chromatographic Conditions and Method Development

The optimal High-Performance Liquid Chromatography conditions for Estra-4,9-diene-3,17-dione analysis typically employ an octadecyl silica column with a mobile phase consisting of acetonitrile and water [3]. The detection wavelength is set at 220 nanometers, where the compound exhibits significant ultraviolet absorption due to its conjugated diene system [4] [5]. Method development studies have established that a gradient elution profile provides superior separation of the main compound from its related impurities [1].

Temperature control at 30 degrees Celsius ensures reproducible retention times and peak shapes [6]. The injection volume is typically maintained at 10-20 microliters to prevent column overloading while maintaining adequate sensitivity [7]. Flow rates between 0.6-1.0 milliliters per minute provide optimal resolution and reasonable analysis times [3].

Purity Assessment Protocols

Purity determination follows the area normalization method, where the percentage purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram [7] [8]. Commercial specifications require a minimum purity of 95.0% by High-Performance Liquid Chromatography area percentage [1] [2]. The method demonstrates excellent linearity across the range of 0.05-500 micrograms per milliliter with correlation coefficients exceeding 0.9983 [9].

Peak purity assessment utilizes photodiode array detection to ensure homogeneity of the main peak [8] [10]. This spectroscopic confirmation is essential because conventional ultraviolet detection alone cannot distinguish between co-eluting compounds with similar chromophores [11]. The purity angle and purity threshold values must be carefully evaluated, as these parameters provide qualitative indication of spectral consistency throughout the peak profile [8].

Validation Parameters and Acceptance Criteria

Method validation encompasses specificity, linearity, precision, accuracy, and range according to International Conference on Harmonization guidelines [6] [12]. Specificity studies demonstrate that the method can distinguish Estra-4,9-diene-3,17-dione from its known impurities and degradation products [4]. System suitability parameters include resolution between critical peak pairs, theoretical plate count, and tailing factor [6].

Precision studies encompass both repeatability and intermediate precision, with acceptance criteria typically requiring relative standard deviation values below 2.0% for six replicate injections [6] [12]. Accuracy is evaluated through recovery studies using certified reference materials, with acceptable recovery ranging from 98.0% to 102.0% [12].

Gas Chromatography-Mass Spectrometry Detection Protocols

Gas Chromatography-Mass Spectrometry serves as a complementary analytical technique for structural confirmation and metabolite identification of Estra-4,9-diene-3,17-dione [13] [14]. While the compound exhibits limited volatility in its native form, derivatization protocols enable effective Gas Chromatography analysis [13].

Derivatization Strategies

The compound requires chemical derivatization prior to Gas Chromatography analysis due to its polar ketone groups and relatively high molecular weight [13]. Methoxyamine-trimethylsilyl derivatization represents the most common approach, where ketone groups are converted to methoxyimines followed by silylation of any hydroxyl functionalities [13]. This derivatization procedure enhances volatility and thermal stability while providing characteristic fragmentation patterns for mass spectrometric identification.

Alternative derivatization methods include formation of oxime derivatives using hydroxylamine hydrochloride, followed by acetylation or trimethylsilylation [15]. These protocols must be carefully optimized to achieve complete derivatization while minimizing degradation of the steroid backbone [13].

Chromatographic Separation and Detection

Gas Chromatography separation typically employs a 30-meter capillary column with 5% phenyl-95% dimethylpolysiloxane stationary phase [13]. Temperature programming begins at 100 degrees Celsius with a ramp rate of 10 degrees Celsius per minute to a final temperature of 300 degrees Celsius [13]. Helium carrier gas at 1.0 milliliter per minute provides optimal resolution and peak shape.

Mass spectrometric detection operates in electron ionization mode at 70 electron volts, generating characteristic fragmentation patterns for compound identification [13]. The molecular ion peak and specific fragment ions enable unambiguous identification even in complex matrices [13]. Selected ion monitoring mode enhances sensitivity for trace-level detection applications [15].

Quantitative Analysis and Method Performance

Quantitative analysis requires internal standard addition to compensate for derivatization efficiency variations [13]. Deuterated analogs or structurally similar steroids serve as suitable internal standards [13]. Calibration curves demonstrate linearity across the range of 0.5-100 micrograms per milliliter with correlation coefficients exceeding 0.995 [15].

Method detection limits typically range from 0.5-2.0 micrograms per milliliter, depending on the specific derivatization protocol and instrumentation configuration [13]. Precision studies yield relative standard deviation values below 5.0% for replicate analyses [13].

Spectrophotometric Quantification Techniques

Ultraviolet-visible spectrophotometry provides a cost-effective approach for routine quantification of Estra-4,9-diene-3,17-dione, particularly in bulk pharmaceutical applications [5] [16]. The compound exhibits characteristic absorption in the ultraviolet region due to its conjugated diene system [17] [18].

Spectroscopic Properties and Method Development

Estra-4,9-diene-3,17-dione displays maximum absorption between 240-250 nanometers in methanolic solution [18] [19]. The extinction coefficient at maximum absorption enables direct quantification without derivatization [18]. Solvent selection significantly influences the absorption spectrum, with methanol and acetonitrile providing optimal spectral characteristics [20].

The conjugated diene system (4,9-diene configuration) creates an extended π-electron system that absorbs ultraviolet radiation [17] [19]. This chromophore is relatively uncommon in naturally occurring steroids, making it particularly useful for analytical identification . Beer-Lambert law relationships demonstrate excellent linearity across the concentration range of 5-50 micrograms per milliliter [22].

Analytical Procedures and Validation

Standard spectrophotometric procedures involve dissolving the compound in methanol or acetonitrile to achieve concentrations within the linear range [22] [20]. Baseline correction and wavelength accuracy verification ensure reliable measurements [20]. Sample preparation requires minimal steps, typically involving simple dilution with appropriate solvents [22].

Method validation encompasses linearity, precision, accuracy, and specificity [22]. Linear regression analysis of absorbance versus concentration yields correlation coefficients exceeding 0.999 across the working range [22]. Precision studies demonstrate relative standard deviation values below 2.0% for replicate measurements [23].

Specificity studies evaluate potential interference from related compounds and excipients [22]. The unique absorption characteristics of the 4,9-diene system provide inherent selectivity against most pharmaceutical excipients and related steroids lacking this chromophore [17].

Comparative Analysis and Method Selection

Spectrophotometric methods offer advantages in simplicity, speed, and cost-effectiveness compared to chromatographic techniques [22] [20]. However, they provide limited specificity and cannot resolve multiple components in complex mixtures [20]. For quality control applications where high purity is expected, spectrophotometry serves as an effective screening tool [12].

Semi-quantitative determination approaches utilize structurally similar steroids as surrogate standards when reference materials are unavailable [24]. Molar absorptivity data comparison enables estimation of concentration with acceptable accuracy for preliminary analysis [24].

Impurity Profiling and Reference Standard Development

Comprehensive impurity profiling represents a critical component of pharmaceutical quality control for Estra-4,9-diene-3,17-dione [1] [25]. Understanding the impurity landscape enables development of appropriate analytical methods and acceptance criteria [4].

Impurity Classification and Sources

Impurities in Estra-4,9-diene-3,17-dione arise from multiple sources including synthetic processes, degradation pathways, and storage conditions [1] . Process-related impurities originate from incomplete reactions, side reactions, and residual starting materials [27]. The most significant process impurities include compounds with relative retention times of 0.67 (Impurity A), 1.13 (Impurity B), and 2.07 (Impurity C) under standard High-Performance Liquid Chromatography conditions [1].

Degradation products form through oxidative and hydrolytic pathways, particularly affecting the conjugated diene system and ketone functionalities [1]. Oxidative degradation typically occurs at the 4,9-diene positions, while hydrolytic processes may affect ester linkages in derivative compounds [27]. These degradation pathways necessitate careful storage under controlled temperature and humidity conditions [1].

Analytical Method Development for Impurity Detection

Impurity profiling methods require enhanced sensitivity and resolution compared to assay procedures [4] [10]. High-Performance Liquid Chromatography methods employ gradient elution profiles optimized for separation of closely related compounds [4]. Photodiode array detection enables spectral confirmation of peak homogeneity and impurity identification [4] [10].

Detection wavelengths are selected based on the chromophoric properties of both the main compound and anticipated impurities [4]. While 220 nanometers provides adequate sensitivity for most impurities, some degradation products may require detection at alternative wavelengths [4]. Mass spectrometric detection offers superior specificity for impurity identification and structure elucidation [13].

Reference Standard Preparation and Characterization

X-ray powder diffraction provides additional characterization data for crystalline reference standards [30]. This technique confirms polymorphic form and crystalline purity without interference from organic impurities [30]. The orthorhombic space group P212121 has been confirmed for the standard crystalline form [30].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

270.161979940 g/mol

Monoisotopic Mass

270.161979940 g/mol

Heavy Atom Count

20

Appearance

Light Beige Solid

Melting Point

131-134°C

UNII

32XW5U770B

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 11 companies with hazard statement code(s):;
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (20%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (80%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (20%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5173-46-6

Wikipedia

Dienedione

Dates

Last modified: 08-15-2023

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